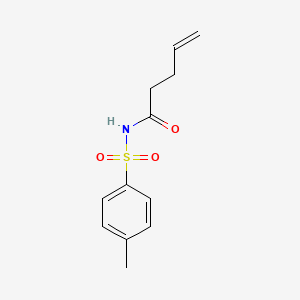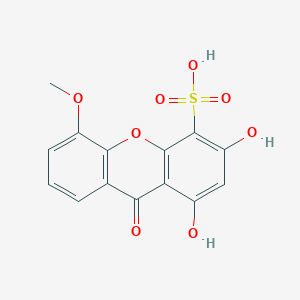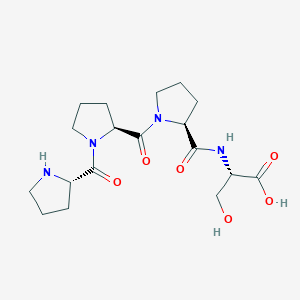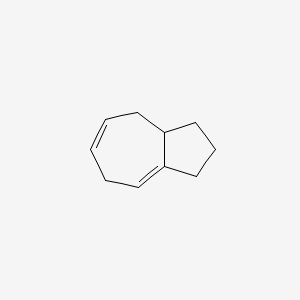![molecular formula C24H18O3S B12524745 1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene CAS No. 656228-16-9](/img/structure/B12524745.png)
1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene is a chemical compound with the molecular formula C24H18O4S It is known for its unique structure, which includes a sulfinyl group connected to two phenyleneoxy groups, each of which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of a base such as caustic soda. The reaction is carried out at a temperature of 55-60°C under autogenously generated pressure for several hours. The product is then purified through filtration and recrystallization processes .
Industrial Production Methods
Industrial production of 1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of activated carbon and sequestering agents during the purification process helps in achieving the desired quality .
Chemical Reactions Analysis
Types of Reactions
1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group.
Reduction: The sulfinyl group can be reduced to a sulfide group.
Substitution: The phenyleneoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: 1,1’-{Sulfonylbis[(2,1-phenylene)oxy]}dibenzene.
Reduction: 1,1’-{Sulfidylbis[(2,1-phenylene)oxy]}dibenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene involves its interaction with various molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of the environment. The phenyleneoxy groups can interact with aromatic systems, potentially affecting biological pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
1,1’-{Sulfonylbis[(2,1-phenylene)oxy]}dibenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1,1’-{Sulfidylbis[(2,1-phenylene)oxy]}dibenzene: Similar structure but with a sulfide group instead of a sulfinyl group.
1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene derivatives: Various substituted derivatives with different functional groups on the phenyleneoxy rings
Uniqueness
1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene is unique due to its sulfinyl group, which imparts distinct redox properties and reactivity compared to its sulfonyl and sulfide analogs. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
656228-16-9 |
|---|---|
Molecular Formula |
C24H18O3S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-phenoxy-2-(2-phenoxyphenyl)sulfinylbenzene |
InChI |
InChI=1S/C24H18O3S/c25-28(23-17-9-7-15-21(23)26-19-11-3-1-4-12-19)24-18-10-8-16-22(24)27-20-13-5-2-6-14-20/h1-18H |
InChI Key |
DRWRAHFGIGLADC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2S(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12524666.png)

![(2S)-N-[(4-aminocyclohexyl)methyl]-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12524681.png)
![1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one](/img/structure/B12524685.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite](/img/structure/B12524699.png)



![Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12524727.png)



![2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12524760.png)
